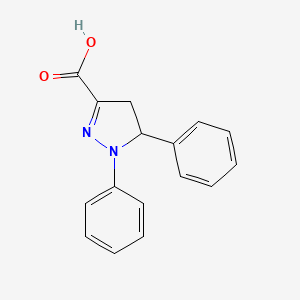
1,5-diphenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Diphenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid is a chemical compound with the linear formula C15H14N2 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of this compound can be achieved via various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . An efficient synthesis of 1,3,5-trisubstituted-1H-pyrazoles was developed via cyclocondensation in 78–92% yields starting from α, β-unsaturated aldehydes/ketones with substituted phenylhydrazine using vitamin B1 as a catalyst .Molecular Structure Analysis
The molecular weight of this compound is 222.292 . The crystal structure of the compound 3-(4-chlorophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole in the orthorhombic space group Pca 21 was presented and formed racemic crystals .Chemical Reactions Analysis
The reaction for the synthesis of this compound has simple operation, metal-free catalysis, acid or base free catalysis . As a green catalyst, vitamin B1 was found to possess favorable catalytic activity and reusability for the condensation reaction .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
1,5-Diphenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid serves as a precursor for synthesizing various substituted pyrazole dicarboxylic acid derivatives. These derivatives are characterized using NMR, Mass, FTIR, and elemental analysis, highlighting its utility in developing novel compounds (Kasımoğulları & Arslan, 2010).
Reactions with Hydroxylamines and Carbazates
This compound is utilized in chemical reactions with hydroxylamine and carbazate derivatives, leading to the formation of various N-substituted pyrazole carboxamides and carboxylates. This demonstrates its versatility in organic synthesis (Korkusuz & Yıldırım, 2010).
Functionalization Studies
Studies on functionalization reactions of 1,5-diphenyl-1H-pyrazole-3-carboxylic acid reveal its potential in creating diverse chemical structures. Theoretical examinations of these reactions provide insights into their mechanisms, further emphasizing the compound's utility in research (Yıldırım, Kandemirli, & Demir, 2005).
Antibacterial Activity Studies
Derivatives synthesized from 1,5-diphenyl-1H-pyrazole-3-carboxylic acid exhibit notable antibacterial activities against both Gram-positive and Gram-negative bacteria. This underscores its potential application in the development of new antibacterial agents (Bildirici, Şener, & Tozlu, 2007).
Antimicrobial Activities
The compound's derivatives also display antimicrobial activities, highlighting its role in the discovery of new antimicrobial agents. These activities were evaluated using the disc diffusion method, confirming their efficacy against various bacteria and yeasts (Şahan, Yıldırım, & Albayrak, 2013).
Heme Polymerization Inhibitory Activity
In a study focusing on malaria, derivatives of 1,5-diphenyl-1H-pyrazole demonstrated significant heme polymerization inhibitory activity. This suggests its potential application in antimalarial research and drug development (Ekawati, Purwono, & Mardjan, 2020).
Antioxidant and Antimicrobial Activity
Certain synthesized compounds from 1,5-diphenyl-1H-pyrazole-4-carboxylic acid show promising antioxidant and antimicrobial activities. These findings could lead to their application in the development of new therapeutic agents (Umesha, Rai, & Nayaka, 2009).
Ionization Constant Studies
Investigations on the ionization constants of some pyrazole carboxylic acids, including 1,5-diphenyl-1H-pyrazole derivatives, provide valuable insights for chemical analysis and pharmaceutical applications (Alkan et al., 2009).
Eigenschaften
IUPAC Name |
2,3-diphenyl-3,4-dihydropyrazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c19-16(20)14-11-15(12-7-3-1-4-8-12)18(17-14)13-9-5-2-6-10-13/h1-10,15H,11H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXFXMRQTSCVALM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C(=O)O)C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]-2-phenyl-1,3-thiazolan-4-one](/img/structure/B2727072.png)
![2-[(4,4-Difluorocyclohexyl)oxy]pyrazine](/img/structure/B2727073.png)
![N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2727075.png)
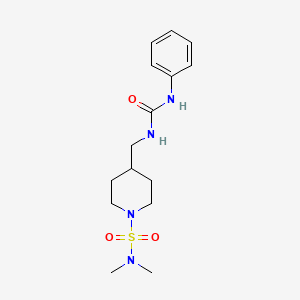
![2-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-7-methyl-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one](/img/structure/B2727078.png)
![2-fluoro-N-{1-[2-(trifluoromethyl)phenoxy]propan-2-yl}pyridine-4-carboxamide](/img/structure/B2727079.png)
![1-({1-[2-(4-Fluorophenoxy)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione](/img/structure/B2727080.png)
![N-[(3S)-Pyrrolidin-3-yl]pyridin-2-aminetrihydrochloride](/img/no-structure.png)
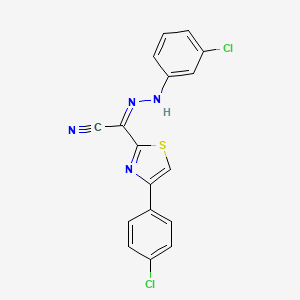
![(Z)-N-(5-Benzyl-6,7-dihydro-4H-[1,3]thiazolo[4,5-c]pyridin-2-yl)-2-cyano-3-thiophen-2-ylprop-2-enamide](/img/structure/B2727088.png)
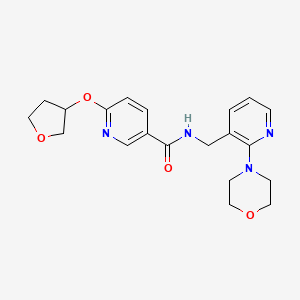
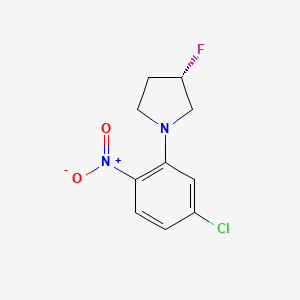
![N-[4-[(3-chloroquinoxalin-2-yl)-cyanomethyl]sulfonylphenyl]acetamide](/img/structure/B2727094.png)